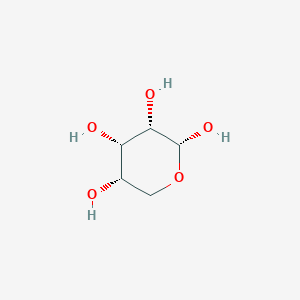

alpha-L-ribopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

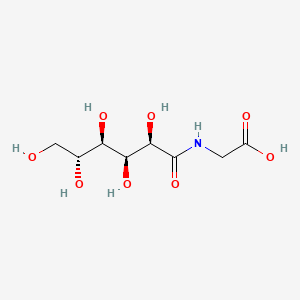

α-L-リボピラノース: は、リボースの環状形態、具体的にはアルドペンโทзаであり、これは5つの炭素原子とアルデヒド基を含むことを意味します。 これは、遺伝子のコード化、デコード化、調節、および発現に不可欠なリボ核酸(RNA)の構造において重要な役割を果たす天然に存在する糖です .

準備方法

合成ルートと反応条件: α-L-リボピラノースは、L-リボースの酸触媒による環化によって合成できます。 このプロセスは、最初の炭素のアルデヒド基と4番目の炭素の水酸基との間のヘミアセタール結合の形成を伴い、6員環構造が得られます .

工業生産方法: α-L-リボピラノースの工業生産は、通常、天然源からのリボースの抽出と精製に続き、酸性条件下での制御された環化によって行われます。 このプロセスには、高い収量と純度を確保するために酵素的方法も含まれる場合があります .

化学反応の分析

反応の種類:

酸化: α-L-リボピラノースは、リボン酸を生成するために酸化反応を受けることができます。

還元: 糖アルコールであるリビトールに還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、硝酸と臭素水があります。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、一般的に使用される還元剤です。

生成される主な生成物:

酸化: リボン酸。

還元: リビトール。

科学研究への応用

α-L-リボピラノースは、科学研究において多くの用途があります。

化学: ヌクレオチドとヌクレオシドの合成における構成要素として使用されます。

生物学: タンパク質合成と遺伝子発現に不可欠なRNAの構造と機能に重要な役割を果たします。

医学: 核酸代謝における役割から、抗ウイルス剤と抗がん剤の開発に使用されます。

科学的研究の応用

Alpha-L-ribopyranose has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of nucleotides and nucleosides.

Biology: It plays a crucial role in the structure and function of RNA, which is vital for protein synthesis and gene expression.

Medicine: It is used in the development of antiviral and anticancer drugs due to its role in nucleic acid metabolism.

Industry: It is used in the production of riboflavin (vitamin B2) and other essential biomolecules.

作用機序

α-L-リボピラノースは、主にRNAへの組み込みを介してその効果を発揮します。この化合物はリン酸化を受けてリボース-5-リン酸を形成し、これは

特性

CAS番号 |

7296-61-9 |

|---|---|

分子式 |

C5H10O5 |

分子量 |

150.13 g/mol |

IUPAC名 |

(2R,3S,4S,5S)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5+/m0/s1 |

InChIキー |

SRBFZHDQGSBBOR-NEEWWZBLSA-N |

異性体SMILES |

C1[C@@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)